molecular formula C23H23N3O5 B1194855 Hycamptamine hydrochloride hydrate

Hycamptamine hydrochloride hydrate

Cat. No. B1194855
M. Wt: 421.4 g/mol
InChI Key: UCFGDBYHRUNTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-4296 is a pyranoindolizinoquinoline.

Scientific Research Applications

  • Alzheimer's Disease Research

    • Hycamptamine hydrochloride hydrate shows promise in Alzheimer's disease research. A study demonstrates that GSK189254, a histamine H3 receptor antagonist with similarities to Hycamptamine hydrochloride hydrate, binds to histamine H3 receptors in the Alzheimer's disease brain and improves cognitive performance in preclinical models. This suggests potential therapeutic applications for dementia and cognitive disorders in Alzheimer's disease (Medhurst et al., 2007).
  • Synthesis of Pharmaceutical Compounds

    • Hycamptamine hydrochloride hydrate is involved in the synthesis of new compounds. Research on the improved method for preparing 3-azabicyclo(3.2.1)octane hydrochloride, a relative of Hycamptamine, has led to the synthesis of new phenothiazine derivatives, indicating its utility in developing new pharmaceuticals (Potti & Nobles, 1968).
  • Endocrinological Studies

    • In endocrinological contexts, histamine dihydrochloride, which is structurally related to Hycamptamine hydrochloride hydrate, has been used to study estrogenic stimulation in rat uteri, suggesting its utility in exploring histamine's role in reproductive biology (Spaziani & Szego, 1959).
  • Histamine Receptor Research

    • Research on histamine receptors, which are targeted by compounds like Hycamptamine hydrochloride hydrate, is crucial in understanding various neurological and cognitive processes. A study discussing the histamine H3 receptor from discovery to clinical trials with pitolisant highlights the role of these receptors in cognition and potential therapeutic applications in narcolepsy and other cognitive disorders (Schwartz, 2011).
  • Neuroscience and Psychiatric Research

    • Hycamptamine hydrochloride hydrate, through its relation to compounds like ketamine, contributes to understanding the neurobiology of depression. A study on the antidepressant effects of ketamine in depressed patients suggests the potential role of NMDA receptor-modulating drugs in treating depression, which could extend to related compounds (Berman et al., 2000).
  • Analgesic Research

    • Research into the analgesic properties of ketamine, structurally related to Hycamptamine hydrochloride hydrate, has provided insights into managing acute postoperative pain, indicating the potential of related compounds in pain management (Schmid, Sandler, & Katz, 1999).
  • Emergency Relief and Hydration Technology

    • In a broader application, studies like the one evaluating HTI's HydroWell system for point-of-use water treatment using forward osmosis demonstrate the importance of chemical compounds in developing emergency relief technologies (Butler et al., 2013).

properties

IUPAC Name

8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFGDBYHRUNTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861255
Record name 10-[(Dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-[(Dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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